N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine

Description

BenchChem offers high-quality N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-N-[4-(4-amino-N-(4-aminophenyl)anilino)phenyl]-4-N-(4-aminophenyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N6/c31-21-1-9-25(10-2-21)35(26-11-3-22(32)4-12-26)29-17-19-30(20-18-29)36(27-13-5-23(33)6-14-27)28-15-7-24(34)8-16-28/h1-20H,31-34H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPYYSKDNVAARK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N)C5=CC=C(C=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062951 | |

| Record name | N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3283-07-6 | |

| Record name | 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-aminophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003283076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine (TAP-PDA) is a fascinating and versatile molecule, characterized by a central phenylenediamine core symmetrically substituted with four aminophenyl groups. This unique star-shaped aromatic amine possesses a rich electronic structure and redox activity, making it a compelling building block for a variety of advanced materials. This guide provides a comprehensive overview of the core properties, molecular structure, synthesis, and burgeoning applications of TAP-PDA, with a particular focus on its role in materials science. While the direct application of TAP-PDA in drug development is not yet established, this guide will also touch upon the broader context of phenylenediamine derivatives in medicinal chemistry, offering insights for future research endeavors.

Molecular Structure and Core Properties

At its heart, TAP-PDA is a highly conjugated system. The central 1,4-phenylenediamine unit acts as a strong electron-donating core, and the four peripheral aminophenyl groups further enhance its electron-rich nature. This extended π-conjugation is the primary determinant of its electronic and optical properties.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3283-07-6 | [1][2] |

| Molecular Formula | C₃₀H₂₈N₆ | [1] |

| Molecular Weight | 472.58 g/mol | [1] |

| Appearance | Kelly powder or greenish-grey crystalline powder | |

| Melting Point | >300 °C | |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) | |

| Insoluble in methanol and water | ||

| IUPAC Name | 4-N-[4-(4-amino-N-(4-aminophenyl)anilino)phenyl]-4-N-(4-aminophenyl)benzene-1,4-diamine | [3] |

| SMILES | c1cc(ccc1N)N(c2ccc(cc2)N)c3ccc(cc3)N(c4ccc(cc4)N)c5ccc(cc5)N | [4] |

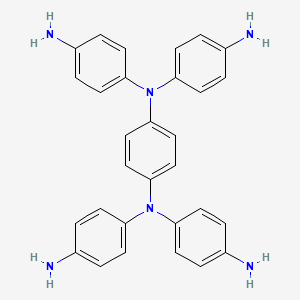

Structural Representation

The chemical structure of N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine is depicted below. This diagram illustrates the central phenylenediamine ring connected to four peripheral aminophenyl groups via nitrogen atoms.

Caption: 2D representation of N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine.

Synthesis and Characterization

The synthesis of N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine is typically achieved through the reduction of its nitro-precursor, N,N,N',N'-tetrakis(p-nitrophenyl)p-phenylenediamine.

Experimental Protocol: Synthesis of TAP-PDA

This protocol is based on a reported synthetic route and should be performed by qualified chemists with appropriate safety precautions.[1]

Materials:

-

N,N,N',N'-tetrakis(p-nitrophenyl)p-phenylenediamine (starting material)

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Iron (III) oxide (Fe₂O₃)

-

Activated carbon

-

1-methyl-2-pyrrolidinone (NMP)

-

80% Hydrazine monohydrate aqueous solution

-

Methanol

-

Water

-

Three-necked flask and standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked flask, combine 160 g of N,N,N',N'-tetrakis(p-nitrophenyl)p-phenylenediamine, 1.07 g of ferric chloride hexahydrate, 1.55 g of iron (III) oxide, 16.2 g of activated carbon, and 1400 ml of 1-methyl-2-pyrrolidinone.[1]

-

Heating: Heat the mixture with stirring to an internal temperature of 100 °C.[1]

-

Reduction: Slowly add 450 g of 80% hydrazine monohydrate aqueous solution dropwise, maintaining the reaction temperature between 100-110 °C.[1]

-

Reaction Time: Continue stirring the reaction mixture for 5 hours at 100-110 °C.[1]

-

Work-up:

-

Cool the reaction to room temperature.[1]

-

Filter the mixture to remove the activated carbon.[1]

-

To the filtrate, sequentially add 800 ml of methanol and 1200 ml of water dropwise to precipitate the product.[1]

-

Collect the precipitated crystals by suction filtration to yield N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine.[1]

-

Caption: Workflow for the synthesis of TAP-PDA.

Characterization

The synthesized product can be characterized using a variety of analytical techniques to confirm its identity and purity. Mass spectrometry of the product should show a molecular ion peak (M/e) at 472, corresponding to its molecular weight.[1] Other essential characterization techniques would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would be employed to identify the characteristic functional groups, such as the N-H stretching of the amine groups and the aromatic C-H and C=C vibrations.

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would reveal the electronic absorption properties of the molecule, providing information about the π-π* transitions within the conjugated system.

-

Elemental Analysis: To confirm the empirical formula of the synthesized compound.

Applications in Materials Science

The electron-rich nature and redox activity of N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine make it a highly attractive component for a range of advanced materials, particularly in the field of organic electronics.

Hole Transporting Material in Perovskite Solar Cells

While direct application of TAP-PDA in perovskite solar cells (PSCs) is not yet widely reported, derivatives of phenylenediamine are being actively investigated to enhance the efficiency and stability of these devices. For instance, (phenylene)di(ethylammonium) iodide (PDEAI₂) isomers have been used for surface passivation of perovskite films, leading to power conversion efficiencies of up to 23.9%.[5] These molecules help to reduce defects at the perovskite surface and grain boundaries, which are major sources of non-radiative recombination and efficiency loss.[5] The multiple amine groups in TAP-PDA suggest its potential as a defect passivating agent and a hole-transporting material, facilitating the efficient extraction of charge carriers from the perovskite layer.

Building Block for Advanced Polymers and Frameworks

The tetra-functional nature of TAP-PDA, with its four reactive amine groups, makes it an excellent monomer for the synthesis of polymers and porous frameworks.

-

Electroactive Polymers: TAP-PDA can be polymerized with various comonomers to create electroactive polymers with applications in electrochromic devices, sensors, and charge-storage materials.

-

Covalent Organic Frameworks (COFs): As a building block for COFs, TAP-PDA can be used to construct highly ordered, porous materials with potential applications in gas storage, catalysis, and as electrode materials in supercapacitors.

-

Cathode Material for Batteries: A derivative, N,N,N′,N′-tetra(4-aminophenol)-1,4-phenylenediamine (TAPA), has been used to create a polymer for zinc-ion batteries, demonstrating high charge storage capacity.[6]

Potential in Medicinal Chemistry: An Outlook

While the primary applications of N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine are in materials science, the broader class of phenylenediamine derivatives has some relevance in medicinal chemistry. It is important to note that the parent compound, p-phenylenediamine, is a known contact allergen and has been associated with some toxicity.

The exploration of TAP-PDA in a biological context is still in its infancy. However, its structural motifs are present in some biologically active molecules. The potential for this class of compounds in drug discovery is an area that warrants further investigation, particularly in fields where redox activity and the ability to interact with biological macromolecules are important.

Safety and Handling

N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine should be handled with care in a laboratory setting. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. The material should be handled in a well-ventilated area or in a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[2]

Conclusion

N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine is a molecule with significant potential, particularly as a building block for advanced materials. Its synthesis is well-established, and its electron-rich, redox-active nature makes it a prime candidate for applications in organic electronics, energy storage, and porous frameworks. While its role in drug development is yet to be explored, the versatility of its chemical structure may open new avenues for research in medicinal chemistry. As research into novel functional materials continues to grow, it is likely that the full potential of this intriguing molecule will be realized.

References

-

Nature Communications. (2021). Tuning structural isomers of phenylenediammonium to afford efficient and stable perovskite solar cells and modules. Nature Communications, 12(1), 6394. Retrieved from [Link]

-

Chemsrc. (2025, August 20). CAS#:3283-07-6 | 4-N-[4-(4-amino-N-(4-aminophenyl)anilino)phenyl]-4-N-(4-aminophenyl)benzene-1,4-diamine. Retrieved from [Link]

-

Watson International Ltd. (n.d.). N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine CAS 3283-07-6. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-aminophenyl)-. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of the N, N, N', N'-tetra methyl propionate-1, 4-phenylenediamine. Retrieved from [Link]

-

PubMed Central. (n.d.). Comparative Study of Iminodibenzyl and Diphenylamine Derivatives as Hole Transport Materials in Inverted Perovskite Solar Cells. Retrieved from [Link]

-

ACS Publications. (2025, March 17). Functionalized Phenyl Methanaminium Salts Provide Highly Stable Perovskite Solar Cells. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Controlled quinone introduction into N,N,N′,N′-tetra(4-aminophenol)-1,4-phenylenediamine as a cathode material for zinc-ion batteries. Retrieved from [Link]

-

DOI. (n.d.). Surface n-Doped Metal Halide Perovskite for Efficient and Stable Solar Cells through Organic Chelation. Retrieved from [Link]

Sources

- 1. N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine | 3283-07-6 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-aminophenyl)- | C30H28N6 | CID 76776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. warshel.com [warshel.com]

- 5. iris.cnr.it [iris.cnr.it]

- 6. Controlled quinone introduction into N,N,N′,N′-tetra(4-aminophenol)-1,4-phenylenediamine as a cathode material for zinc-ion batteries - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

TAPA (tetrakis(4-aminophenyl)-1,4-phenylenediamine) chemical characterization

An In-Depth Technical Guide to the Chemical Characterization of N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine (TAPA)

Introduction: Defining TAPA and Its Scientific Significance

N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine, hereafter referred to as TAPA, is a star-shaped aromatic amine with a molecular structure featuring a central 1,4-phenylenediamine core bonded to four peripheral 4-aminophenyl (aniline) units. This unique, propeller-like, three-dimensional structure endows TAPA with remarkable electronic and thermal properties, making it a cornerstone building block in advanced materials science. Its high electron density and multiple redox-active sites render it an exceptional hole-transporting material, a critical component in organic electronics such as organic light-emitting diodes (OLEDs) and perovskite solar cells.[1][2] Furthermore, the tetra-functional amine groups make TAPA a versatile precursor for synthesizing complex macromolecular architectures, including highly porous and crystalline covalent organic frameworks (COFs) for applications in catalysis and gas storage.[3]

This guide provides a comprehensive overview of the essential techniques used to characterize TAPA, ensuring its identity, purity, and suitability for research and development. The methodologies described herein are grounded in established analytical principles, providing a self-validating framework for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering not just protocols, but a foundational understanding of what each measurement reveals about this important organic semiconductor.[4][5]

A Note on Nomenclature: The acronym "TAPA" is sometimes used for Tris(4-aminophenyl)amine (CAS 5981-09-9).[6][7] This guide, however, is exclusively focused on N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine (CAS 3283-07-6) as specified by the full chemical name.[8] Researchers should always verify the CAS number to ensure they are working with the correct molecule.

Synthesis and Purity Confirmation

The foundational step before any characterization is the synthesis and purification of the material. A common and effective route to TAPA involves the chemical reduction of its nitro-precursor, N,N,N',N'-tetrakis(p-nitrophenyl)p-phenylenediamine.[9][10]

Protocol: Synthesis of TAPA via Hydrazine Reduction

-

Reaction Setup: In a three-necked flask equipped with a condenser and stirrer, combine N,N,N',N'-tetrakis(p-nitrophenyl)p-phenylenediamine (1 eq.), a catalyst system such as ferric chloride and activated carbon, and a high-boiling point solvent like 1-methyl-2-pyrrolidinone.[9][10]

-

Heating: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to approximately 100-110 °C with vigorous stirring.

-

Reduction: Slowly add hydrazine monohydrate (80% aqueous solution) dropwise to the heated mixture. The rationale for slow addition is to control the exothermic reaction and prevent dangerous temperature spikes.

-

Reaction Monitoring: Maintain the temperature and continue stirring for several hours (e.g., 5 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Isolation and Purification: Cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst. The product is then precipitated by adding anti-solvents such as methanol followed by water.[9] The resulting crystals are collected by vacuum filtration.

-

Final Purification: The crude product should be further purified, typically by recrystallization from a suitable solvent system (e.g., DMSO/methanol) to yield TAPA as a greenish-grey crystalline powder.[10] Purity is paramount and is verified by the characterization techniques that follow.

Spectroscopic Characterization: Elucidating Molecular Structure

Spectroscopy provides the primary evidence for the successful synthesis and structural integrity of the TAPA molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguously determining the molecular structure of an organic compound in solution. For TAPA, both ¹H and ¹³C NMR are essential for confirming the connectivity of the aromatic rings and the presence of amine groups.[11][12]

Expert Insight: The choice of solvent is critical for NMR analysis of TAPA. Due to its limited solubility in common solvents like chloroform, a deuterated polar aprotic solvent such as DMSO-d₆ is required.

Based on its symmetrical structure, the ¹H NMR spectrum of TAPA is expected to be relatively simple. Key signals would include:

-

Aromatic Protons: Doublets corresponding to the protons on the peripheral aniline rings. The classic AA'BB' splitting pattern is expected for these para-substituted rings.

-

Central Ring Protons: A singlet corresponding to the four equivalent protons on the central phenylenediamine ring.

-

Amine Protons: A broad singlet corresponding to the primary amine (-NH₂) protons. The chemical shift of this peak can be variable and its broadness is due to quadrupole broadening and chemical exchange.

The ¹³C NMR spectrum provides a count of the unique carbon environments:

-

Signals in the aromatic region (typically 110-150 ppm) corresponding to the different carbon atoms of the phenyl rings. The number of signals will confirm the molecule's symmetry. Carbons attached to nitrogen atoms will appear at the lower field (higher ppm) end of this range.

-

Sample Preparation: Dissolve approximately 5-10 mg of purified TAPA in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solid is fully dissolved.

-

Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[13]

-

Data Interpretation: Integrate the ¹H NMR signals to confirm proton ratios and analyze the splitting patterns. Correlate the ¹³C signals with the expected carbon environments in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For TAPA, it serves as a quick confirmation of the key amine groups and the aromatic backbone.[14]

Expert Insight: The N-H stretching region is particularly diagnostic. The presence of two distinct bands for the primary amine group (symmetric and asymmetric stretching) is a strong indicator of successful synthesis and the absence of unwanted side reactions at the amine sites.

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Confirms the presence of primary amine (-NH₂) groups.[14] |

| 3000 - 3100 | Aromatic C-H Stretch | Indicates the aromatic nature of the molecule. |

| ~1600 | Aromatic C=C Bending | Confirms the presence of the phenyl rings.[15] |

| ~1270 | C-N Stretch | Corresponds to the aryl-amine bond.[16] |

-

Sample Preparation: Place a small amount of the dry TAPA powder directly onto the ATR crystal.

-

Analysis: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Interpretation: Identify the characteristic peaks and compare them to the expected values to confirm the presence of the required functional groups.

UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule, providing insight into its conjugation and electronic structure. TAPA's extended π-system results in strong absorption in the UV region.[17][18] PL spectroscopy measures the light emitted by the molecule after it absorbs light, which is fundamental to its applications in OLEDs.

Expert Insight: TAPA's electronic properties are sensitive to the solvent environment (solvatochromism). Analyzing the spectra in solvents of varying polarity can provide valuable information about the nature of its excited states.[19]

-

Absorption (UV-Vis): Expect strong absorption bands in the range of 300-400 nm, corresponding to π-π* transitions within the conjugated aromatic system.[17][20]

-

Emission (PL): Upon excitation at a wavelength corresponding to its absorption maximum, TAPA is expected to exhibit fluorescence, typically in the blue or green region of the visible spectrum.[21]

-

Sample Preparation: Prepare a very dilute solution (micromolar concentration) of TAPA in a UV-transparent solvent (e.g., dichloromethane or DMF). The concentration should be adjusted to give a maximum absorbance below 1.0 to ensure linearity (Beer-Lambert Law).

-

UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.

-

PL Measurement: Using a spectrofluorometer, excite the sample at its absorption maximum (λ_abs_max) and record the emission spectrum.[20]

Structural and Thermal Analysis

These methods provide information on the solid-state properties of TAPA, including its crystallinity and thermal stability.

X-Ray Diffraction (XRD)

XRD is the definitive technique for analyzing the crystalline nature of a solid material.[22]

-

Powder X-Ray Diffraction (PXRD): This technique is used on a bulk powder sample of TAPA. The presence of sharp peaks in the diffractogram indicates a crystalline material, while a broad, featureless pattern suggests an amorphous solid. PXRD is crucial for quality control and for studying the material's phase purity.[3][23]

-

Single-Crystal X-Ray Diffraction: If suitable single crystals of TAPA can be grown, this technique can determine the exact three-dimensional arrangement of atoms in the crystal lattice, providing precise bond lengths, bond angles, and intermolecular packing information.[24][25]

Thermal Analysis (TGA & DSC)

Simultaneous Thermal Analysis (STA), which combines Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is highly efficient for evaluating the thermal properties of a material in a single experiment.[26][27][28]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[29] For TAPA, this is used to determine its thermal stability and decomposition temperature (T_d). A high T_d is a critical requirement for materials used in electronic devices, which often operate at elevated temperatures.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[30] This allows for the determination of melting point (T_m), glass transition temperature (T_g), and other phase transitions. TAPA is reported to have a high melting point of >300 °C, indicating strong intermolecular forces and a stable solid state.[10]

-

Sample Preparation: Accurately weigh a small amount (3-5 mg) of dry TAPA powder into an aluminum or ceramic crucible.

-

Analysis: Place the crucible in the TGA/DSC instrument. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., Nitrogen) to a temperature well above its expected decomposition point (e.g., 600 °C).

-

Data Interpretation: Analyze the TGA curve to identify the onset of weight loss, which corresponds to the decomposition temperature. Analyze the DSC curve to identify endothermic peaks corresponding to melting or other phase transitions.

| Property | Value | Significance |

| CAS Number | 3283-07-6[8] | Unique chemical identifier. |

| Molecular Formula | C₃₀H₂₈N₆[10] | Defines the elemental composition. |

| Molecular Weight | 472.58 g/mol [10] | Mass of one mole of the substance. |

| Appearance | Greenish-grey crystalline powder[10] | Physical state at room temperature. |

| Melting Point (T_m) | >300 °C[10] | Indicates high thermal stability in the solid state. |

| Solubility | Soluble in DMSO, DMF; Insoluble in methanol & water[10] | Guides solvent selection for analysis and processing. |

Electrochemical Characterization

Cyclic Voltammetry (CV)

As a hole-transporting material, TAPA's electrochemical behavior is of paramount importance. Cyclic Voltammetry is the primary technique used to investigate the redox properties of a molecule, specifically its oxidation and reduction potentials.[31][32]

Expert Insight: For TAPA, we are most interested in its oxidation potential. The amine-rich structure is easily oxidized (loses electrons). A low oxidation potential and reversible redox waves are hallmarks of an efficient hole-transport material. The reversibility indicates that the molecule is stable in its oxidized (radical cation) state, which is essential for device longevity.[33]

-

Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated electrochemical solvent (e.g., dichloromethane or acetonitrile).

-

Analyte Solution: Dissolve a small amount of TAPA (e.g., 1 mM) in the electrolyte solution. Purge the solution with an inert gas (Argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Cell Assembly: Assemble a standard three-electrode cell:

-

Working Electrode: Glassy Carbon or Platinum disk.

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter (Auxiliary) Electrode: Platinum wire.

-

-

Analysis: Immerse the electrodes in the analyte solution. Scan the potential from an initial value (e.g., 0 V) to a positive potential (e.g., +1.5 V) and back. Record the resulting current. It is common practice to reference the potentials against the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple as an internal standard.[34]

-

Data Interpretation: The resulting plot of current vs. potential (the voltammogram) will show peaks corresponding to oxidation and reduction events. The potential at which these peaks occur provides the oxidation potential of TAPA. The separation between the anodic (oxidation) and cathodic (reduction) peak potentials (ΔE_p) gives an indication of the electrochemical reversibility.

Visualizations: Structure and Workflows

Molecular Structure of TAPA

Caption: Simplified schematic of the TAPA molecular structure.

Experimental Workflow for Cyclic Voltammetry

Caption: Step-by-step workflow for Cyclic Voltammetry analysis of TAPA.

Safety and Handling

Proper chemical hygiene and safety protocols are non-negotiable when working with any chemical, including TAPA.[35]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[36]

-

Handling: Handle TAPA in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.[37]

-

Storage: Store TAPA in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[10] An inert atmosphere is recommended for long-term storage to prevent gradual oxidation.

-

Disposal: Dispose of TAPA and any contaminated materials in accordance with local, state, and federal regulations. Do not pour down the drain.

-

Safety Data Sheet (SDS): Always consult the material's SDS before use to get complete information on hazards, handling, and emergency procedures.

Conclusion

The comprehensive characterization of N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine is a multi-faceted process that builds a complete profile of the molecule. From the initial confirmation of its molecular structure and functional groups by NMR and FT-IR spectroscopy to the evaluation of its electronic properties with UV-Vis and Cyclic Voltammetry, each technique provides a critical piece of the puzzle. Analysis of its solid-state properties via XRD and thermal stability through TGA/DSC further validates its quality and suitability for high-performance applications. By following the rigorous, self-validating protocols outlined in this guide, researchers can ensure the integrity of their TAPA material, paving the way for innovation in organic electronics and materials chemistry.

References

- Electrochemical characterizations of TAPA and TAPArGO include a) CV... - ResearchGate. (n.d.).

- difference between experimental and Pawley refined PXRD patterns). (b) Nitrogen sorption isotherm of Sa-TAPA COF (77 K, inset - ResearchGate. (n.d.).

- FTIR spectra of: (a) pure TPA; those of 25TPA/Z heat treated at: (b)... - ResearchGate. (n.d.).

- FTIR spectra of TAPA, BDA and TABD-COF (a), FTIR spectra of TAPA, TPDA and TATP-COF (b). - ResearchGate. (n.d.).

- (a) PXRD patterns of TAPA−BPy−COF and Pd@TAPA−BPy−COF. (b) SEM and... - ResearchGate. (n.d.).

- TAPA | 5981-09-9 - ChemicalBook. (n.d.).

- (A) Stability studies for HMP-TAPA analyzed using FTIR spectra over a... - ResearchGate. (n.d.).

- (PDF) Polarized light microscopy casts new light on plants used to make tapa. (n.d.).

- N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine | 3283-07-6 | FT03925 - Biosynth. (n.d.).

- N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine synthesis - chemicalbook. (n.d.).

- 1H-NMR spectra of (a) TAP and (b) Zn (TAP)2 and (c) 13C- NMR spectrum... - ResearchGate. (n.d.).

- N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine | 3283-07-6 - ChemicalBook. (n.d.).

- UV−vis absorption spectra of 1, 3, 4, and TPA. - ResearchGate. (n.d.).

- Structure and membrane topology of TAPA-1 - PubMed - NIH. (1991).

- a) UV–vis absorption spectra of PA, IPA, TPA, and the PL spectra of ME... - ResearchGate. (n.d.).

- UV–Vis absorption and photoluminescence (PL) spectra of TAPC and... - ResearchGate. (n.d.).

- (PDF) Structure and membrane topology of TAPA-1 - ResearchGate. (n.d.).

- Parametric Cyclic Voltammetric Analysis of an Electrochemical Aptasensor for Staphylococcus aureus Iron-Regulated Surface Determinant Protein A Detection - PubMed. (2025).

- Cyclic voltammetry - Wikipedia. (n.d.).

- TAPA certification: certified safety for your products! - Mesaroli. (2024).

- 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC. (2021).

- (a) UV–vis absorption and (b) photoluminescence PL spectra of the... | Download Scientific Diagram - ResearchGate. (n.d.).

- Understanding UV-Vis Spectra of Halogenated Tetraazaperopyrenes (TAPPs): A Computational Study - PubMed. (2019).

- simultaneous thermal analysis (tga-dta, tga-dsc) - CETCO. (n.d.).

- Thermal Analytical Characteristics by TGA-DTA-DSC Analysis of Carica papaya Leaves from Kachchh | AcademicOA.com. (n.d.).

- Organic Semiconductor Devices Fabricated with Recycled Tetra Pak®-Based Electrodes and para-Quinone Methides - MDPI. (2024).

- TapADrop Concentrate, Original - Action Chemical. (n.d.).

- Simultaneous Thermal Analysis | TGA/DSC - Mettler Toledo. (n.d.).

- Chapter 6: Chemical Storage and Handling - Emergency Management and Safety. (n.d.).

- 3283-07-6 | N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine - Moldb. (n.d.).

- N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine - CymitQuimica. (n.d.).

- TAPA|5981-09-9 - Luminescence technology corp. (n.d.).

- Analysis - Tapa - University of Glasgow. (n.d.).

- Interface properties and dopability of an organic semiconductor: TAPP-Br variable as molecule but inert in the condensed phase - RSC Publishing. (2020).

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.).

- An In-depth Technical Guide to the Photophysical and Fluorescent Properties of TAPA - Benchchem. (n.d.).

- STA or DSC and TGA – is Combination the Key? - NETZSCH Analyzing & Testing. (2021).

- Chemical Handling And Safe Use - YouTube. (2024).

- Patterning of Organic Semiconductors Leads to Functional Integration: From Unit Device to Integrated Electronics - MDPI. (n.d.).

- Copies of 1H NMR and 13C NMR spectra of all new compounds - The Royal Society of Chemistry. (n.d.).

- Cyclic voltammetry. (n.d.).

- DTA, TGA, and DSC Analysis - Differences You Need to Know | Qualitest - WorldofTest.com. (2024).

- Electrochemical Characterization of Xipamide Using Cyclic and Square Wave Voltammetry. (n.d.).

- Crystal growth and characterization of phthalate based single crystals Sivanantham, M *. (n.d.).

- Anisotropic superconducting property studies of single crystal PbTaSe2. (2017).

- Breakthrough in Molecular Ring Synthesis Paves Way for Better Organic Electronics. (2025).

- Procedures for X-Ray Diffraction Phase Analysis: The Case of Fine Sediments from Peña Blanca, Chihuahua, Mexico - MDPI. (n.d.).

- Organic Semiconductors: New Advances, Apps, & Prospects - Patsnap. (n.d.).

Sources

- 1. New Synthesis Method Simplifies Organic Electronics | Technology Networks [technologynetworks.com]

- 2. patsnap.com [patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. TAPA | 5981-09-9 [chemicalbook.com]

- 7. lumtec.com.tw [lumtec.com.tw]

- 8. 3283-07-6 | N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine - Moldb [moldb.com]

- 9. N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine synthesis - chemicalbook [chemicalbook.com]

- 10. N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine | 3283-07-6 [chemicalbook.com]

- 11. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Understanding UV-Vis Spectra of Halogenated Tetraazaperopyrenes (TAPPs): A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. sphinxsai.com [sphinxsai.com]

- 25. w3.phys.nthu.edu.tw [w3.phys.nthu.edu.tw]

- 26. mt.com [mt.com]

- 27. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 28. worldoftest.com [worldoftest.com]

- 29. cetco.com [cetco.com]

- 30. Thermal Analytical Characteristics by TGA-DTA-DSC Analysis of Carica papaya Leaves from Kachchh | AcademicOA.com [academicoa.com]

- 31. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 32. pages.jh.edu [pages.jh.edu]

- 33. researchgate.net [researchgate.net]

- 34. Parametric Cyclic Voltammetric Analysis of an Electrochemical Aptasensor for Staphylococcus aureus Iron-Regulated Surface Determinant Protein A Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. youtube.com [youtube.com]

- 36. action-chemical.com [action-chemical.com]

- 37. students.umw.edu [students.umw.edu]

An In-Depth Technical Guide to N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine (CAS 3283-07-6)

For Researchers, Scientists, and Material Science Professionals

Introduction

N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine, registered under CAS number 3283-07-6, is a complex aromatic amine with a significant profile in the field of materials science.[1] Its unique molecular architecture, characterized by a central phenylene diamine core symmetrically substituted with four aminophenyl groups, makes it a highly valuable building block, or linker, for the synthesis of advanced functional materials.[2][3] This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and its applications, particularly in the burgeoning fields of Covalent Organic Frameworks (COFs) and energy storage technologies. While the audience for this guide includes professionals in drug development, it is important to note that the current body of scientific literature does not indicate direct applications of this compound in pharmaceutical development; its primary utility lies in materials chemistry.[4][5]

Molecular Structure and Identification:

-

IUPAC Name: 4-N-[4-(4-amino-N-(4-aminophenyl)anilino)phenyl]-4-N-(4-aminophenyl)benzene-1,4-diamine[6][7]

-

Synonyms: N,N,N',N'-Tetra(p-aminophenyl)-p-phenylenediamine, 1,4-Benzenediamine, N,N,N',N'-tetrakis(4-aminophenyl)-, N1,N1'-(1,4-Phenylene)bis(N1-(4-aminophenyl)benzene-1,4-diamine)[1][4]

Physical and Chemical Properties

N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine is typically a dark-colored solid, described as a black-green or greenish-grey crystalline powder.[1][4][9] Its high melting point and good thermal stability are indicative of strong intermolecular interactions conferred by its complex aromatic structure.[1]

| Property | Value | Source(s) |

| Appearance | Black-green or greenish-grey crystalline powder | [4][9] |

| Melting Point | >300 °C | [4] |

| Solubility | Soluble in DMSO and DMF; Insoluble in methanol & water | [9] |

| Density | ~1.309 g/cm³ | [9] |

| pKa | 6.85 ± 0.10 (Predicted) | [9] |

| Topological Polar Surface Area | 111 Ų | [6] |

Synthesis and Purification

The synthesis of N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine is achieved through the reduction of its nitro-precursor, N,N,N',N'-tetrakis(p-nitrophenyl)p-phenylenediamine. A common and high-yield method involves catalytic reduction using hydrazine monohydrate.[1][8]

Experimental Protocol: Reduction of N,N,N',N'-tetrakis(p-nitrophenyl)p-phenylenediamine

This protocol describes a robust, high-yield synthesis of the title compound.

Materials:

-

N,N,N',N'-tetrakis(p-nitrophenyl)p-phenylenediamine

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Iron (III) oxide (Fe₂O₃)

-

Activated carbon

-

1-methyl-2-pyrrolidinone (NMP)

-

80% Hydrazine monohydrate aqueous solution

-

Methanol

-

Water

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, add N,N,N',N'-tetrakis(p-nitrophenyl)p-phenylenediamine (e.g., 160 g), ferric chloride hexahydrate (e.g., 1.07 g), iron (III) oxide (e.g., 1.55 g), activated carbon (e.g., 16.2 g), and 1-methyl-2-pyrrolidinone (e.g., 1400 ml).[1][8]

-

Heating: Heat the mixture with stirring to an internal temperature of 100 °C.[1][8]

-

Addition of Reducing Agent: Slowly add 80% hydrazine monohydrate aqueous solution (e.g., 450 g) dropwise to the reaction mixture, maintaining the temperature between 100-110 °C.[1][8]

-

Reaction: Continue stirring the reaction mixture at 100-110 °C for 5 hours.[1][8]

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the activated carbon and other solid catalysts.[1][8]

-

Precipitation and Isolation: To the filtrate, sequentially add methanol (e.g., 800 ml) and water (e.g., 1200 ml) dropwise to precipitate the product.[1][8]

-

Collection: Collect the precipitated crystals by suction filtration to obtain N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine. This method has been reported to yield the product in high purity (99%).[1][8]

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine.

Spectroscopic Analysis

The characterization of N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine is crucial for confirming its identity and purity. Standard spectroscopic techniques are employed for this purpose.

-

Mass Spectrometry: The mass spectrum of the compound shows a molecular ion peak (M/e) at 472, which corresponds to its molecular weight.[1][8] The exact mass is calculated to be 472.23754492 Da.[6]

-

NMR and IR Spectroscopy: Detailed ¹H NMR, ¹³C NMR, and IR spectra are available for this compound from various chemical suppliers and databases, which can be used to confirm the presence of the aromatic and amine functional groups.

Applications in Materials Science

The presence of multiple reactive amine groups and its rigid, aromatic structure make CAS 3283-07-6 a prime candidate for the construction of novel polymeric materials with tailored properties.[1]

Covalent Organic Frameworks (COFs)

This compound is utilized as a multi-amine linker in the synthesis of Covalent Organic Frameworks (COFs).[3] COFs are a class of crystalline porous polymers with ordered structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. The tetra-functional nature of this molecule allows for the formation of highly cross-linked, stable 2D or 3D frameworks.

Energy Storage

Recent research has highlighted the potential of derivatives of this compound in energy storage applications. Specifically, a polymer derived from N,N,N',N'-tetra(4-aminophenol)-1,4-phenylenediamine (a related compound) has been successfully used as a cathode material for zinc-ion batteries.[10] The resulting material demonstrated a high initial discharge capacity and excellent cycling stability, suggesting that the core structure of CAS 3283-07-6 is promising for the development of next-generation energy storage devices.[10]

Other Applications

Due to its chemical structure, N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine is also explored for its use in:

-

Dyes and Pigments: The extended aromatic system suggests potential applications in the formulation of stable and heat-resistant colorants.[1]

-

High-Performance Polymers: Its use as a monomer can lead to polymers with high thermal stability and mechanical strength, suitable for demanding applications in electronics and aerospace.[1]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine.

-

General Handling: This product should be handled by, or under the close supervision of, individuals qualified in handling potentially hazardous chemicals.[6] It is recommended to use this compound in a well-ventilated area or a chemical fume hood.[6][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.[6]

-

First Aid Measures:

-

Storage: Store in a cool, dark, and well-ventilated place in a tightly closed container under an inert atmosphere.[9][11]

-

Incompatibilities: Avoid contact with strong oxidizing agents, heat, flames, and sparks.[6]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide and nitrogen oxides.[6]

References

-

Controlled quinone introduction into N,N,N′,N′-tetra(4-aminophenol)-1,4-phenylenediamine as a cathode material for zinc-ion batteries. (n.d.). New Journal of Chemistry. Retrieved from [Link]

-

1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-aminophenyl)- | C30H28N6 | CID 76776. (n.d.). PubChem. Retrieved from [Link]

-

CAS#:3283-07-6 | 4-N-[4-(4-amino-N-(4-aminophenyl)anilino)phenyl]-4-N-(4-aminophenyl)benzene-1,4-diamine. (n.d.). Chemsrc. Retrieved from [Link]

-

N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine CAS 3283-07-6. (n.d.). Watson International Ltd. Retrieved from [Link]

-

N,N,N',N'-TETRAKIS (4-AMINOPHENYL)-1,4-BENZENEDIAMINE FOR SYNTHESIS. (2022). Loba Chemie. Retrieved from [Link]

-

N,N,N',N'-Tetrakis (4-aminophenyl)-1,4-benzenediamine. (n.d.). CD Bioparticles. Retrieved from [Link]

Sources

- 1. N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine synthesis - chemicalbook [chemicalbook.com]

- 2. N,N,N',N'-Tetrakis (4-aminophenyl)-1,4-benzenediamine - CD Bioparticles [cd-bioparticles.net]

- 3. researchgate.net [researchgate.net]

- 4. N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine | 3283-07-6 | FT03925 [biosynth.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-aminophenyl)- | C30H28N6 | CID 76776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine(3283-07-6) 1H NMR [m.chemicalbook.com]

- 8. N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine | 3283-07-6 [chemicalbook.com]

- 9. Nitrogen-rich covalent organic frameworks: a promising class of sensory materials - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00506E [pubs.rsc.org]

- 10. Controlled quinone introduction into N,N,N′,N′-tetra(4-aminophenol)-1,4-phenylenediamine as a cathode material for zinc-ion batteries - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine molecular formula and weight.

An In-Depth Technical Guide to N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine for Advanced Research Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine, a versatile aromatic amine. Designed for researchers, chemists, and professionals in materials science and drug development, this document delves into its core properties, a robust synthesis protocol, and its emerging applications, grounding all information in established scientific principles.

Core Compound Profile & Physicochemical Properties

N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine, often abbreviated, is a complex organic molecule characterized by a central phenylenediamine core symmetrically substituted with four aminophenyl groups. This unique star-shaped, electron-rich architecture makes it a highly valuable building block, or "linker," in the synthesis of advanced materials.[1][2] Its CAS number is 3283-07-6.[1][2][3][4][5]

The fundamental properties of this compound are summarized below. Adherence to these parameters is the first step in any quality control workflow.

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₂₈N₆ | [1][2][3][5][6] |

| Molecular Weight | 472.59 g/mol | [1][6] |

| Appearance | Kelly powder / Greenish-grey crystalline powder | [6][7] |

| Melting Point | >300 °C | [6][8] |

| Boiling Point | 765.6 °C at 760 mmHg (Predicted) | [6][8] |

| Density | ~1.31 g/cm³ | [6][8] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF); Insoluble in methanol and water. | [6][7] |

| Storage | Store in a dark place under an inert atmosphere at room temperature. | [6] |

Molecular Architecture Visualization

The compound's structure is key to its function. The multiple amine groups provide reactive sites for polymerization and coordination chemistry, while the aromatic systems contribute to the electronic and thermal properties of resulting materials.

Caption: 2D structure of N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine.

Synthesis Protocol: A Self-Validating Workflow

The synthesis of this molecule is a critical process where purity is paramount for subsequent applications. The most reliable method involves the reduction of its nitro-precursor, N,N,N',N'-tetrakis(p-nitrophenyl)p-phenylenediamine.[4][9] The following protocol is based on established literature and includes insights for ensuring high yield and purity.

Rationale for Reagent Selection

-

Precursor: N,N,N',N'-tetrakis(p-nitrophenyl)p-phenylenediamine is the logical starting material. The nitro groups (-NO₂) serve as precursors to the desired amine groups (-NH₂).

-

Reducing Agent: Hydrazine monohydrate (N₂H₄·H₂O) is a powerful and efficient reducing agent for aromatic nitro compounds. Its use here is crucial for achieving a high conversion rate.

-

Catalyst System: A combination of Ferric Chloride (FeCl₃) and Iron (III) Oxide (Fe₂O₃) is employed to catalyze the reduction. This system is effective and more manageable than alternatives like catalytic hydrogenation, which would require high-pressure equipment. Activated carbon is used as a support and to aid in filtration post-reaction.[4][9]

-

Solvent: 1-methyl-2-pyrrolidinone (NMP) is chosen for its high boiling point, allowing the reaction to be conducted at an elevated temperature (100-110 °C) to ensure a reasonable reaction rate. Its polar aprotic nature effectively dissolves the reactants.[4][9]

Step-by-Step Experimental Protocol

-

Reactor Setup: Into a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, add the precursor N,N,N',N'-tetrakis(p-nitrophenyl)p-phenylenediamine (160 g), ferric chloride hexahydrate (1.07 g), iron (III) oxide (1.55 g), activated carbon (16.2 g), and 1-methyl-2-pyrrolidinone (1400 ml).[4][9]

-

Heating: Begin stirring and heat the mixture to an internal temperature of 100 °C. The slurry should be homogenous.

-

Reductant Addition: Slowly add 80% hydrazine monohydrate aqueous solution (450 g) dropwise via the dropping funnel. This addition must be controlled to manage the exothermic reaction and maintain the internal temperature between 100-110 °C.[4][9]

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 100-110 °C for 5 hours to ensure the reduction is complete.[4][9]

-

Cooling & Filtration: Cool the reaction mixture to room temperature. The purpose of the activated carbon now becomes clear: it facilitates the removal of the iron catalysts via filtration. Filter the mixture to remove all solid catalysts and the carbon support.[4][9]

-

Precipitation (Product Isolation): To the filtrate, sequentially add methanol (800 ml) and then water (1200 ml) dropwise. This anti-solvent precipitation is a critical purification step. The desired product is insoluble in this methanol/water mixture and will crystallize out, leaving more soluble impurities behind.

-

Collection & Drying: Collect the precipitated crystals by suction filtration. Wash the crystals with a small amount of methanol/water to remove residual NMP and impurities. Dry the product under vacuum to obtain the final compound. A yield of approximately 99% can be expected.[4][9]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Quality Control & Characterization: A Self-Validating System

The success of the synthesis must be validated empirically. This is not merely a suggestion but a requirement for trustworthy and reproducible research.

-

Mass Spectrometry (MS): This is the primary technique for confirming the identity of the synthesized product. The expected molecular ion peak (M/e) should be observed at approximately 472, corresponding to the compound's molecular weight.[4][9] This confirms the reduction was successful and the target molecule was formed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be performed to confirm the structure. The spectra should be consistent with the proposed aromatic structure, showing characteristic peaks for the aminophenyl and central phenylenediamine protons and carbons. The disappearance of signals corresponding to the nitro-precursor is a key indicator of reaction completion.

-

Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) is essential for quantifying the purity of the final product. For most applications, a purity of ≥95% is required.[2]

Applications & Research Horizons

This molecule's utility stems from its role as a multi-functional linker. Its primary applications are in advanced materials synthesis.

-

Covalent Organic Frameworks (COFs): The compound is a key monomer for creating COFs.[2][10] The multiple amine functionalities can react with other monomers (e.g., aldehydes) to form porous, crystalline polymers with highly ordered structures. These COFs are investigated for gas storage, catalysis, and sensing.

-

Electronic Materials: As a component of electronic materials, its electron-rich aromatic nature is leveraged.[3] It can be incorporated into polymers that exhibit interesting conductive or semi-conductive properties.

-

Advanced Battery Technology: A derivative, N,N,N',N'-tetra(4-aminophenol)-1,4-phenylenediamine (TAPA), has been explored as a cathode material for zinc-ion batteries, demonstrating high charge storage capacity.[11] This suggests potential for the parent compound in energy storage research.

-

Drug Delivery Systems: The use of COFs in drug delivery is an emerging field.[10] The porous nature of COFs derived from this linker could be used to encapsulate and release therapeutic agents, making it a molecule of interest for drug development professionals.

References

-

N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine. Marques da Silva & Neves, Lda. [Link]

-

N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine. LookChem. [Link]

-

N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-p. ChemBK. [Link]

-

1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-aminophenyl)-. PubChem. [Link]

-

Controlled quinone introduction into N,N,N′,N′-tetra(4-aminophenol)-1,4-phenylenediamine as a cathode material for zinc-ion batteries. Royal Society of Chemistry. [Link]

-

N,N,N',N'-TETRAKIS (4-AMINOPHENYL) -1,4-BENZENEDIAMINE For Synthesis. unitekscientific.com. [Link]

-

N,N,N',N'-Tetrakis (4-aminophenyl)-1,4-benzenediamine. CD Bioparticles. [Link]

-

N,N,N',N'-TETRAKIS (4-AMINOPHENYL)-1,4- BENZENEDIAMINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [Link]

Sources

- 1. N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine | 3283-07-6 | FT03925 [biosynth.com]

- 2. N,N,N’,N’-Tetrakis(4-aminophenyl)-1,4-phenylenediamine - Marques da Silva & Neves, Lda [marquessilvaneves.com]

- 3. 3283-07-6 | N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine - Moldb [moldb.com]

- 4. N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine | 3283-07-6 [chemicalbook.com]

- 5. 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-aminophenyl)- | C30H28N6 | CID 76776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine CAS#: 3283-07-6 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine synthesis - chemicalbook [chemicalbook.com]

- 10. N,N,N',N'-Tetrakis (4-aminophenyl)-1,4-benzenediamine - CD Bioparticles [cd-bioparticles.net]

- 11. Controlled quinone introduction into N,N,N′,N′-tetra(4-aminophenol)-1,4-phenylenediamine as a cathode material for zinc-ion batteries - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine: From Discovery to Advanced Applications

This technical guide provides a comprehensive overview of N,N,N',N'-tetrakis(4-aminophenyl)-1,4-benzenediamine (TAPDA), a molecule of significant interest in materials science and drug development. We will delve into its historical context, detailed synthesis, thorough characterization, and explore its burgeoning applications, offering insights for researchers, scientists, and professionals in drug development.

Introduction: A Molecule at the Crossroads of History and Innovation

The story of N,N,N',N'-tetrakis(4-aminophenyl)-1,4-benzenediamine is intrinsically linked to the broader history of aromatic amines and conducting polymers. The initial discoveries of aniline oxidation products in the 19th century by scientists like Friedlieb Ferdinand Runge and Carl Julius Fritzsche laid the groundwork for the field of conducting polymers.[1] These early explorations into the rich chemistry of aniline derivatives eventually led to the development of polyaniline, one of the most studied conducting polymers, which garnered significant attention in the 1980s for its tunable electrical conductivity and environmental stability.[2][3]

While a specific date for the first synthesis of TAPDA is not prominently documented, its conceptual origins can be traced to the systematic exploration of tetra-aryl-p-phenylenediamine derivatives. These molecules, with their electron-rich nitrogen centers and extended π-conjugation, were recognized for their potential as stable charge carriers, making them attractive building blocks for electroactive materials. TAPDA, with its four primary amine functionalities, represents a particularly versatile node in this class of compounds, offering multiple reactive sites for polymerization and derivatization.

Synthesis of N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine: A Validated Protocol

The synthesis of TAPDA is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common and effective route involves a two-step process starting from p-phenylenediamine: a nucleophilic aromatic substitution to introduce the nitrophenyl groups, followed by a reduction of the nitro groups to the desired amines.

Step 1: Synthesis of N,N,N',N'-Tetrakis(4-nitrophenyl)-p-phenylenediamine

The initial step involves the reaction of p-phenylenediamine with an excess of 1-fluoro-4-nitrobenzene. The fluorine atom acts as a good leaving group in nucleophilic aromatic substitution, especially when the ring is activated by the electron-withdrawing nitro group.

Experimental Protocol:

-

To a solution of p-phenylenediamine (5.00 g, 46.0 mmol) in 1-methyl-2-pyrrolidone (60 mL), add 1-fluoro-4-nitrobenzene (39.1 g, 277 mmol) and potassium carbonate (115 g, 832 mmol).[4]

-

Heat the mixture to reflux and stir for 72 hours. The potassium carbonate acts as a base to neutralize the hydrofluoric acid formed during the reaction, driving the reaction to completion.

-

Cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the crystals by filtration and wash them sequentially with 1-methyl-2-pyrrolidone and water.

-

Dry the resulting solid in air to obtain N,N,N',N'-tetrakis(4-nitrophenyl)-p-phenylenediamine.[4]

Causality of Experimental Choices:

-

Solvent: 1-methyl-2-pyrrolidone (NMP) is a high-boiling polar aprotic solvent, which is ideal for this reaction as it can dissolve the reactants and facilitate the nucleophilic aromatic substitution at elevated temperatures.

-

Base: Potassium carbonate is a crucial component. It is a sufficiently strong base to deprotonate the amine groups of p-phenylenediamine, increasing their nucleophilicity, and to neutralize the HF byproduct.

-

Excess Reagent: A significant excess of 1-fluoro-4-nitrobenzene is used to ensure the complete tetra-substitution of the p-phenylenediamine.

Step 2: Reduction to N,N,N',N'-Tetrakis(4-aminophenyl)-p-phenylenediamine

The nitro groups of the intermediate are then reduced to primary amines. A common and effective method for this transformation is the use of hydrazine monohydrate in the presence of a palladium on carbon (Pd/C) catalyst.

Experimental Protocol:

-

In a two-neck round-bottom flask, suspend N,N,N',N'-tetrakis(4-nitrophenyl)-p-phenylenediamine (2.00 g, 3.37 mmol) and 10% Pd/C (0.20 g) in a mixture of ethanol (20 mL) and 1,4-dioxane (40 mL) under a nitrogen atmosphere.[4]

-

Heat the suspension to 90 °C for 15 minutes.

-

Slowly add hydrazine monohydrate (5.5 mL).

-

Stir the mixture at 90 °C for 36 hours.

-

After the reaction is complete, filter the hot solution to remove the Pd/C catalyst.

-

Cool the filtrate to induce crystallization.

-

Collect the greenish crystals by filtration and dry them under vacuum at 70 °C to obtain N,N,N',N'-tetrakis(4-aminophenyl)-p-phenylenediamine.[4]

Causality of Experimental Experimental Choices:

-

Reducing Agent: Hydrazine monohydrate is a powerful reducing agent in the presence of a catalyst like Pd/C. It is particularly effective for the reduction of aromatic nitro groups.

-

Catalyst: Palladium on carbon is a heterogeneous catalyst that facilitates the transfer of hydrogen from hydrazine to the nitro groups, enabling the reduction to occur at a reasonable rate and temperature.

-

Solvent System: The mixture of ethanol and 1,4-dioxane provides good solubility for the starting material and the product at the reaction temperature.

-

Inert Atmosphere: A nitrogen atmosphere is used to prevent any unwanted side reactions, particularly the oxidation of the product.

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of TAPDA.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of TAPDA is essential for its application in various fields.

| Property | Value | Source |

| CAS Number | 3283-07-6 | [5][6] |

| Molecular Formula | C₃₀H₂₈N₆ | [5][6] |

| Molecular Weight | 472.59 g/mol | [5] |

| Appearance | Greenish grey crystalline powder | [7] |

| Melting Point | >300 °C | [8] |

| Solubility | Soluble in DMSO, DMF; Insoluble in methanol & water | [7] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized TAPDA.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of TAPDA is characterized by strong N-H stretching vibrations in the range of 3456–3334 cm⁻¹, indicative of the primary amine groups. Aromatic C-H stretching is observed between 3063–2836 cm⁻¹. Other significant peaks include the C=C stretching of the aromatic rings around 1626 and 1500 cm⁻¹, and the C-N stretching vibration at approximately 1256 cm⁻¹.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (DMSO-d₆): The proton NMR spectrum shows a broad singlet at around 4.81 ppm, which corresponds to the eight protons of the four NH₂ groups. The aromatic protons appear as two doublets at approximately 6.46 ppm and 6.68 ppm.[4] The integration of these peaks confirms the number of protons in each chemical environment.

-

¹³C NMR (DMSO-d₆): The carbon NMR spectrum displays six distinct signals for the aromatic carbons at 145.17, 142.57, 138.05, 126.49, 120.96, and 115.44 ppm, which is consistent with the proposed molecular structure.[4]

-

Electrochemical Properties

These compounds typically exhibit two reversible one-electron oxidation steps, corresponding to the formation of a stable cation radical and a dication. The stability of these oxidized species is a key feature, attributed to the extensive delocalization of the positive charge across the entire molecule. The redox potentials are influenced by the nature of the substituents on the aryl rings.[3]

Typical Experimental Protocol for Cyclic Voltammetry:

-

Electrolyte Solution: Prepare a solution of the compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate).

-

Three-Electrode Setup: Utilize a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurements.

-

Potential Sweep: Apply a potential sweep between defined limits and record the resulting current. The scan rate can be varied to investigate the kinetics of the redox processes.

Electrochemical Oxidation Pathway

Caption: Expected two-step reversible oxidation of TAPDA.

Applications in Research and Development

The unique structural and electronic properties of TAPDA make it a valuable building block for a range of advanced materials.

Covalent Organic Frameworks (COFs) for Drug Delivery

TAPDA is an excellent candidate as a multitopic linker for the construction of Covalent Organic Frameworks (COFs).[2] COFs are a class of porous crystalline polymers with well-defined structures and high surface areas. The four primary amine groups of TAPDA can react with multitopic aldehydes to form highly stable imine-linked frameworks.

The porous nature and tunable functionality of TAPDA-based COFs make them promising platforms for drug delivery. The pores can be loaded with therapeutic agents, and the chemical environment of the framework can be tailored to control the release of the drug. The inherent biocompatibility of organic frameworks is another advantage in this context.

Organic Electronics and Electrochromic Materials

The stable redox states of tetra-aryl-p-phenylenediamine derivatives make them suitable for applications in organic electronics, such as hole-transport layers in organic light-emitting diodes (OLEDs) and as active components in electrochromic devices. Polyamides and other polymers incorporating the TAPDA core have been shown to exhibit reversible color changes upon electrochemical oxidation, transitioning from a colorless or pale-yellow neutral state to green and blue oxidized states.[9] This property is highly desirable for applications such as smart windows and electronic displays.

Advanced Materials for Energy Storage

Recent research has explored the use of TAPDA derivatives in energy storage applications. For instance, a polymer derived from a hydroxylated analogue of TAPDA has been investigated as a cathode material for zinc-ion batteries. The redox-active nature of the phenylenediamine core, coupled with the ability of the functional groups to coordinate with metal ions, provides a mechanism for charge storage.

Future Perspectives

N,N,N',N'-tetrakis(4-aminophenyl)-1,4-benzenediamine is a molecule with a rich chemical heritage and a bright future. Its versatility as a synthetic building block, combined with its intriguing electronic properties, will continue to drive innovation in materials science and drug development. Future research is likely to focus on:

-

Design of novel COFs and other porous materials with tailored pore sizes and functionalities for specific applications in gas storage, separation, and catalysis.

-

Development of new drug delivery systems based on TAPDA-containing materials with enhanced loading capacities and controlled release profiles for targeted therapies.

-

Exploration of new electroactive polymers with improved stability and performance for next-generation organic electronic devices.

-

Investigation of TAPDA-based materials for biosensing applications , where the amine groups can be functionalized with biorecognition elements to create sensitive and selective sensors.

References

-

Polyaniline. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]

-

Grokipedia. (n.d.). Polyaniline. Retrieved January 1, 2026, from [Link]

- Rasmussen, S. C. (2017). The Early History of Polyaniline: Discovery and Origins. Substantia, 1(1), 69-80.

- Rasmussen, S. C. (2019). Early History of Polyaniline - Revisited: Russian Contributions of Fritzsche and Zinin. Bulletin for the History of Chemistry, 44(2), 118-125.

- Chen, Y., et al. (2018). Ultrastable tetraphenyl-p-phenylenediamine–based covalent organic frameworks as platforms for high-performance supercapacitors. Journal of Materials Chemistry A, 6(28), 13637-13644.

-

PubChem. (n.d.). 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-aminophenyl)-. Retrieved January 1, 2026, from [Link]

- Wang, Y., et al. (2022). Controlled quinone introduction into N,N,N′,N′-tetra(4-aminophenol)-1,4-phenylenediamine as a cathode material for zinc-ion batteries.

-

Loba Chemie. (n.d.). TETRAKIS (4-AMINOPHENYL)-1,4- BENZENEDIAMINE FOR SYNTHESIS. Retrieved January 1, 2026, from [Link]

-

ResearchGate. (2024). Preparation and Adsorption Properties of Polymer Particles based on N, N, N', N'-Tetrakis(4-aminophenyl)-1,4-Benzenediamine. Retrieved January 1, 2026, from [Link]

- Liou, G.-S., & Hsiao, S.-H. (2024). Concept of triphenylamine side chains with four electroactive nitrogen centers toward record-high stable electrochromic polyamides. Polymer Chemistry, 15(21), 2269-2278.

-

Span Chemie. (n.d.). N,N,N',N'-TETRAKIS (4-AMINOPHENYL) -1,4-BENZENEDIAMINE For Synthesis. Retrieved January 1, 2026, from [Link]

-

ResearchGate. (2007). Substituent effects on the electrochemical and spectral characteristics of N, N, N′, N′-tetraaryl- p-phenylenediamine derivatives. Retrieved January 1, 2026, from [Link]

-

Span Chemie. (n.d.). N,N,N',N'-TETRAKIS (4-AMINOPHENYL) -1,4-BENZENEDIAMINE For Synthesis. Retrieved January 1, 2026, from [Link]

Sources

- 1. N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine | 3283-07-6 | FT03925 [biosynth.com]

- 2. N,N,N',N'-Tetrakis (4-aminophenyl)-1,4-benzenediamine - CD Bioparticles [cd-bioparticles.net]

- 3. researchgate.net [researchgate.net]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-aminophenyl)- | C30H28N6 | CID 76776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine | 3283-07-6 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 9. Controlled quinone introduction into N,N,N′,N′-tetra(4-aminophenol)-1,4-phenylenediamine as a cathode material for zinc-ion batteries - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Fundamental electrochemical behavior of TPPDA(NH2)4

An In-Depth Technical Guide to the Fundamental Electrochemical Behavior of 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin (TPPDA(NH2)4)

Abstract

5,10,15,20-Tetrakis(4-aminophenyl)porphyrin, commonly referred to as TPPDA(NH2)4 or H2T(4-NH2PP)2, is a versatile synthetic porphyrin that has garnered significant attention for its unique electronic properties and broad applicability in materials science. The presence of four exocyclic amino groups on the meso-phenyl rings dramatically influences the electron density of the porphyrin macrocycle, thereby tuning its electrochemical behavior. This guide provides a comprehensive exploration of the core electrochemical characteristics of TPPDA(NH2)4, moving from its fundamental redox properties to the mechanism of its electropolymerization. We will delve into the causality behind experimental design for its analysis via cyclic voltammetry and discuss how its distinct electrochemical signature underpins its use in advanced applications such as electrocatalysis, chemical sensing, and energy storage. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this important molecule.

Introduction to TPPDA(NH2)4 and its Electrochemical Significance

Porphyrins, often called the "pigments of life," are a class of macrocyclic aromatic compounds that play vital roles in biological processes, most notably as the core of heme in hemoglobin and chlorophyll in photosynthesis.[1] Their synthetic analogues have been extensively explored for a wide range of applications due to their rich optical, catalytic, and electrochemical properties.[2]

TPPDA(NH2)4 is a meso-substituted tetraphenylporphyrin derivative distinguished by an amino group (-NH2) at the para-position of each of the four phenyl rings. These amino groups act as strong electron-donating substituents, which "push" electron density into the porphyrin's π-conjugated system. This electronic perturbation has profound consequences:

-

Lowered Oxidation Potentials: The increased electron density makes the porphyrin macrocycle easier to oxidize compared to its unsubstituted tetraphenylporphyrin (TPP) parent molecule.

-

Reactive Sites for Polymerization: The amino groups provide reactive handles for chemical modification, most importantly, for oxidative electropolymerization, allowing for the facile deposition of stable, electroactive thin films onto electrode surfaces.[3][4]

-

Tunable Properties: The basic nature of the amino groups allows for pH-dependent tuning of the molecule's electronic and, consequently, electrochemical properties through protonation/deprotonation.

Understanding the fundamental electrochemical behavior of the TPPDA(NH2)4 monomer is therefore the critical first step in designing and optimizing materials for applications ranging from supercapacitors to advanced electrocatalysts.

Core Redox Properties and Voltammetric Signature

The electrochemical behavior of TPPDA(NH2)4 is dominated by two distinct processes: the redox reactions of the porphyrin macrocycle itself and the oxidation of the peripheral amino groups, which often leads to polymerization. Cyclic Voltammetry (CV) is the primary technique used to probe these characteristics.

A typical CV experiment is designed to map the molecule's response to a changing electrical potential. The choice of solvent and electrolyte is critical. Non-aqueous, aprotic solvents like dichloromethane (CH2Cl2) or acetonitrile (ACN) are preferred for studying the fundamental properties of the monomer, as they provide a wide potential window and ensure good solubility. A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6), is added to ensure conductivity of the solution.

Stepwise Oxidation of the Porphyrin Macrocycle

Like most porphyrins, the TPPDA(NH2)4 macrocycle can undergo two successive one-electron oxidations. These processes are typically reversible or quasi-reversible.

-

First Oxidation: Formation of a π-cation radical (P•+).

-

Second Oxidation: Formation of a dication (P2+).

These events are observed as two distinct anodic (oxidation) peaks and their corresponding cathodic (reduction) peaks in a cyclic voltammogram. The electron-donating nature of the aminophenyl groups shifts these oxidation potentials to less positive values compared to unsubstituted TPP.

Oxidation of the Aminophenyl Groups and Electropolymerization

The most defining feature in the positive potential range of TPPDA(NH2)4's voltammogram is the irreversible oxidation of the terminal amino groups. This process occurs at a potential that can overlap with or be slightly higher than the porphyrin ring oxidations.[3] This oxidation generates highly reactive radical species that subsequently couple to form a polymer film on the electrode surface.[5]